8-Hydroxyaporphine

Description

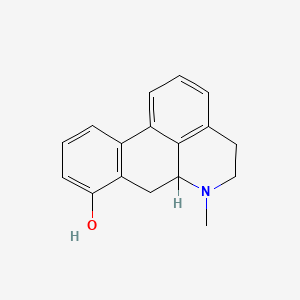

Structure

3D Structure

Properties

CAS No. |

94227-17-5 |

|---|---|

Molecular Formula |

C17H17NO |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-8-ol |

InChI |

InChI=1S/C17H17NO/c1-18-9-8-11-4-2-6-13-12-5-3-7-16(19)14(12)10-15(18)17(11)13/h2-7,15,19H,8-10H2,1H3 |

InChI Key |

DHEGCVSPEQBWJL-UHFFFAOYSA-N |

SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C=CC=C4O |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C=CC=C4O |

Synonyms |

8-hydroxy-N-methylaporphine 8-OHMA |

Origin of Product |

United States |

Synthetic Methodologies for 8 Hydroxyaporphine and Analogous Structures

Established Chemical Synthesis Pathways for 8-Hydroxyaporphine

The established chemical synthesis of this compound typically involves a sequence of reactions aimed at constructing the tetracyclic aporphine (B1220529) core from simpler, readily available precursors. lookchem.com These pathways are designed to be efficient and to allow for the introduction of various substituents on the aromatic rings.

Strategic Selection of Precursor Molecules

The synthesis of 8-hydroxyaporphines often commences with the selection of appropriate benzylisoquinoline precursors. lookchem.com A common starting material is a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline. For the synthesis of this compound, a key precursor is an 8-methoxy-substituted benzyltetrahydroisoquinoline, which can be later demethylated to yield the desired hydroxyl group. lookchem.com

For instance, the synthesis of (±)-8-hydroxyaporphine can start from commercially available 2-methyl-3-nitroanisole, which is converted to α-bromo-2-methoxy-6-nitrotoluene. lookchem.com This is then coupled with an appropriate isoquinoline (B145761) derivative.

Key Cyclization and Functional Group Interconversion Reactions

Several key reactions are employed to construct the aporphine ring system and to introduce the necessary functional groups. These include:

Reissert Alkylation: This reaction is a crucial step for introducing the benzyl (B1604629) group at the C-1 position of the isoquinoline ring. The Reissert compound, typically a 2-benzoyl-1,2-dihydroisoquinaldonitrile, is alkylated with a substituted benzyl halide. lookchem.comresearchgate.net For example, in the synthesis of 8-hydroxyaporphines, a Reissert compound is alkylated with α-bromo-2-methoxy-6-nitrotoluene using sodium hydride as a base in dimethylformamide (DMF). lookchem.com This method is also utilized in the synthesis of other aporphine derivatives, such as 10-hydroxyaporphines. nih.gov

Pschorr Cyclization: This is a classic and widely used method for the intramolecular cyclization to form the aporphine ring system. clockss.orgresearchgate.nettandfonline.com The reaction involves the diazotization of an aminobenzyltetrahydroisoquinoline, followed by a copper-catalyzed intramolecular arylation to form the biaryl bond characteristic of the aporphine core. clockss.orgtandfonline.com The Pschorr cyclization has been applied to the synthesis of a variety of aporphine alkaloids, and its efficiency can be influenced by steric effects. researchgate.nettandfonline.comcolab.ws An improved general synthesis of aporphines using this method has been developed for compounds like thalicmidine, nuciferine, and glaucine. researchgate.net

Demethylation: The final step in the synthesis of this compound from its 8-methoxy precursor is the cleavage of the methyl ether. lookchem.com Various reagents can be used for this purpose. For instance, the demethylation of 8-methoxyaporphines can be achieved to produce the final this compound. lookchem.com Selective O-demethylation is a critical process in the synthesis of various isoquinoline alkaloids and can be achieved using reagents like trimethylsilyl (B98337) iodide. cdnsciencepub.com Other methods for O-demethylation include the use of hydrobromic acid in acetic acid or boron tribromide. researchgate.netresearchgate.net

Preparation of the bromo-nitrotoluene precursor. lookchem.com

Reissert alkylation to form the benzylisoquinoline adduct. lookchem.com

Reduction of the nitro group to an amino group.

Pschorr cyclization to form the 8-methoxyaporphine ring system. lookchem.com

Demethylation to yield this compound. lookchem.com

Stereoselective Synthesis Approaches for this compound Enantiomers

The biological activity of aporphine alkaloids is often dependent on their stereochemistry. Therefore, the development of stereoselective or asymmetric syntheses to obtain specific enantiomers of this compound is of high importance. wikipedia.org Stereoselective synthesis aims to preferentially form one stereoisomer over another. msu.edu

Approaches to achieve enantiomerically pure aporphines include:

Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials derived from natural sources. For example, (S)-(+)-phenylglycinol has been used as a chiral support to synthesize optically active 1-benzyltetrahydroisoquinolines, which are key intermediates for aporphine synthesis. researchgate.net

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. wikipedia.orgnih.gov

Asymmetric Catalysis: The use of chiral catalysts can promote the formation of one enantiomer over the other. anu.edu.au For example, lipase-catalyzed resolution has been used to separate racemic mixtures of phenolic aporphine acetates. researchgate.net

One reported stereoselective synthesis of the aporphine alkaloid (+)-glaucine involves the use of (S)-(+)-phenylglycinol as a chiral starting material to construct the optically active 1-benzyltetrahydroisoquinoline intermediate. researchgate.net This intermediate is then cyclized to form the aporphine core with high enantiomeric excess. researchgate.net

Development of Novel Synthetic Routes for Advanced this compound Derivatives

Research is ongoing to develop new and more efficient synthetic routes for this compound and its derivatives, often with the goal of improving yields, reducing the number of steps, and allowing for greater structural diversity. rsc.orgnih.gov

Novel strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki cross-coupling reactions have been employed to synthesize 8-arylisoquinoline derivatives, which are flexible analogues of aporphines. researchgate.net This approach allows for the introduction of a variety of aryl groups at the 8-position.

Acid-Catalyzed Rearrangement: The synthesis of certain 11-hydroxyaporphine (B1236028) derivatives has been achieved through an acid-catalyzed rearrangement of N-substituted nororipavines. google.com This method provides a direct route to the aporphine skeleton from morphine-related precursors. google.com

Hypervalent Iodine(III) Reagent-Promoted Oxidative Coupling: An oxidative nonphenolic biaryl coupling reaction promoted by a hypervalent iodine(III) reagent has been used for the stereoselective synthesis of aporphine alkaloids like (+)-glaucine. researchgate.net

These novel methods expand the toolkit available to medicinal chemists for the synthesis of advanced this compound derivatives with potentially improved pharmacological profiles. The synthesis of new 8-(het)aryltetrahydroisoquinolines has been achieved through palladium-catalyzed Suzuki cross-coupling reactions starting from 8-bromotetrahydroisoquinolin-4-one. researchgate.net

Structure Activity Relationship Sar Studies of 8 Hydroxyaporphine Derivatives

Influence of Hydroxyl and Methoxy (B1213986) Group Positional Isomerism on Biological Activity

The position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aporphine (B1220529) ring system is a critical determinant of biological activity, particularly in the context of dopamine (B1211576) receptor interaction. While the aporphine nucleus serves as a rigid scaffold, the placement of these functional groups dictates the molecule's ability to bind effectively to its biological target.

Research has indicated that for potent dopamine agonist activity, the presence of hydroxyl groups at positions 10 and 11 of the aporphine ring is of greater importance than a hydroxyl group at the 8-position. nih.gov For instance, studies comparing 8-hydroxyaporphine with its 10-hydroxy and 11-hydroxy counterparts have demonstrated that the latter compounds exhibit significantly higher affinity and efficacy at dopamine receptors. This suggests that the catechol-like arrangement of hydroxyl groups at C10 and C11 is a key pharmacophoric feature for potent dopaminergic activity, mimicking the structure of dopamine itself.

The substitution of a hydroxyl group with a methoxy group also profoundly impacts activity. Generally, a free hydroxyl group is preferred for direct interaction with the receptor, often forming crucial hydrogen bonds. Methoxy groups, being less capable of hydrogen bonding, typically result in reduced affinity. However, the increased lipophilicity imparted by a methoxy group can influence pharmacokinetic properties such as blood-brain barrier penetration. The precise effect of a methoxy group is highly dependent on its position on the aporphine skeleton.

| Compound | Substitution Pattern | Relative Dopaminergic Activity |

| This compound | 8-OH | Weak |

| 10-Hydroxyaporphine | 10-OH | Potent |

| N-n-propyl-norapomorphine | 10,11-diOH | Very Potent |

This table illustrates the general trend in dopaminergic activity based on the position of the hydroxyl group on the aporphine ring.

Stereochemical Determinants of Pharmacological Efficacy and Selectivity

The aporphine scaffold contains a chiral center at position C6a, leading to the existence of (R) and (S) enantiomers. The stereochemistry at this center is a crucial factor governing the pharmacological profile of this compound derivatives. It has been consistently observed that the biological activity of aporphines is highly stereoselective.

For dopamine receptor agonists, the (R)-configuration at C6a is generally associated with potent activity. nih.gov This stereopreference is attributed to the specific three-dimensional orientation of the pharmacophoric elements—the aromatic ring, the nitrogen atom, and the hydroxyl groups—which must align correctly within the binding pocket of the dopamine receptor. The (R)-enantiomer is believed to adopt the correct conformation for optimal receptor interaction and activation.

Conversely, the (S)-enantiomer often exhibits significantly lower affinity or may even act as an antagonist at the same receptor. nih.gov This highlights the principle of chiral recognition by biological macromolecules, where even a subtle change in the spatial arrangement of atoms can lead to a dramatic difference in pharmacological effect. The differential activity of enantiomers underscores the importance of stereochemically pure compounds in drug development to maximize therapeutic efficacy and minimize potential off-target effects.

Conformational Dynamics and Rigidity of the Aporphine Nucleus in Relation to Activity

The rigid and conformationally constrained nature of the tetracyclic aporphine nucleus is a key contributor to the biological activity of its derivatives. This rigidity helps to pre-organize the pharmacophoric groups in a spatially defined manner, reducing the entropic penalty upon binding to a receptor. A flexible molecule must adopt a specific "active" conformation to bind, which is energetically unfavorable. In contrast, the rigid aporphine scaffold already presents the key functional groups in a conformation that is close to the optimal binding geometry.

Studies have shown that replacing the rigid aporphine ring system with a more flexible benzyltetrahydroisoquinoline moiety, even while retaining the necessary substituents, leads to a significant loss of dopaminergic activity. nih.gov This demonstrates that the conformational restriction imposed by the aporphine nucleus is essential for potent receptor interaction.

The specific conformation of the aporphine skeleton allows for the precise positioning of the aromatic rings and the nitrogen-containing ethylamine (B1201723) fragment, which are crucial for mimicking the binding of endogenous ligands like dopamine. Computational and structural studies have helped to define the ideal spatial relationship between these elements for effective receptor activation. The rigidity of the aporphine core ensures that this optimal geometry is maintained, leading to higher affinity and efficacy.

Impact of N-Substituents and Other Peripheral Modifications on Molecular Interaction

Modifications at the nitrogen atom (N-substituents) and other peripheral positions of the this compound molecule can significantly influence its pharmacological profile, including receptor affinity, selectivity, and functional activity.

The nature of the substituent on the nitrogen atom plays a critical role in determining the interaction with dopamine receptor subtypes. For many aporphine derivatives, the size and nature of the N-alkyl group can modulate the selectivity between D1-like and D2-like dopamine receptors. For instance, in a series of 11-hydroxy-2-methoxynoraporphines, it was found that N-methyl substitution favored D1 receptor affinity, whereas N-n-propyl substitution led to higher affinity and selectivity for D2 receptors. nih.gov While this specific study was not on this compound derivatives, it provides a strong indication of the potential impact of N-alkylation on receptor selectivity within the broader aporphine class.

The introduction of an N-n-propyl group to the this compound scaffold has been explored, creating 8-hydroxy-N-n-propylnoraporphine. nih.gov This modification is often undertaken to enhance dopaminergic activity, as the n-propyl group is known to be optimal for interaction with the D2 receptor. However, in the case of this compound, this substitution did not result in significant dopaminergic agonist activity, further emphasizing the primary importance of the hydroxyl group positioning on the aromatic rings. nih.gov

Pharmacological Mechanisms of Action of 8 Hydroxyaporphine and Its Analogs

Receptor Binding and Activation Profiles in Neurotransmitter Systems

Aporphine (B1220529) alkaloids are well-recognized for their activity at both D1 and D2 dopamine (B1211576) receptors. nih.gov The stereochemistry of the aporphine molecule is a critical determinant of its binding affinity, with (R)-aporphines generally exhibiting greater affinity for both D1 and D2 receptors compared to their (S)-enantiomers. nih.gov The degree and position of hydroxylation on the aporphine ring system play a crucial role in defining whether a compound acts as an agonist or an antagonist. For instance, dihydroxy compounds like the prototypical aporphine, (R)-Apomorphine, are known to be D1 receptor agonists. nih.gov

In contrast, studies on monohydroxylated aporphines suggest a different functional profile. Specifically, research into 8-hydroxyaporphine and its N-n-propyl analog, 8-hydroxy-N-n-propylnoraporphine, indicates a significant reduction in dopaminergic activity compared to potent agonists like N-n-propylnorapomorphine (NPA). nih.gov In animal models involving rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, 8-hydroxy-N-n-propylnoraporphine was found to be inactive in producing dose-dependent contralateral circling behavior, a classic indicator of dopamine agonist activity. nih.gov Furthermore, this compound demonstrated very weak activity in inducing stereotyped behaviors compared to the robust responses elicited by apomorphine and NPA. nih.gov These findings suggest that this compound analogs possess limited efficacy as dopamine receptor agonists in these specific functional assays.

Interactive Table: Behavioral Effects of 8-Hydroxy-N-n-propylnoraporphine

| Compound | Test | Animal Model | Result | Implied Dopaminergic Activity | Source |

| 8-hydroxy-N-n-propylnoraporphine | Contralateral Circling | 6-OHDA lesioned rats | Inactive | Weak/None | nih.gov |

| 8-hydroxy-N-n-propylnoraporphine | Stereotypy Induction | Rats | Very Weak Activity | Weak | nih.gov |

| (-)-NPA | Contralateral Circling | 6-OHDA lesioned rats | Active | Agonist | nih.gov |

| Apomorphine | Stereotypy Induction | Rats | Active | Agonist | nih.gov |

The aporphine scaffold is also known to interact with serotonin receptors, with some analogs showing significant affinity for the 5-HT1A subtype. The 5-HT1A receptor is a key target in neuropharmacology, existing as both a somatodendritic autoreceptor in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus and cortex. wikipedia.org Activation of these receptors generally leads to a hyperpolarization and reduction in the firing rate of the neuron. wikipedia.org

While specific binding affinity data for this compound at 5-HT1A receptors is not extensively detailed in the current literature, the general pharmacology of the aporphine class suggests a potential for interaction. Similar to the dopaminergic system, the enantiomeric configuration of aporphines can lead to opposing pharmacological effects at 5-HT1A receptors. This highlights the structural sensitivity of the aporphine-receptor interaction.

Modulation of Neurobiological Pathways

The interaction of aporphines with dopamine receptors located in distinct brain circuits, such as the extrapyramidal and mesolimbic systems, is fundamental to their neurological effects.

The extrapyramidal system, including the caudate-putamen, is crucial for motor control, while the mesolimbic pathway, originating in the ventral tegmental area and projecting to the nucleus accumbens, is central to reward and motivation. Pharmacological studies of this compound analogs have investigated their influence on these pathways.

Direct injection of 8-hydroxy-N-n-propylnoraporphine into the nucleus accumbens failed to stimulate locomotor activity. nih.gov Furthermore, when administered peripherally, it did not antagonize the hyperactivity induced by the direct injection of dopamine into the nucleus accumbens. nih.gov In the extrapyramidal system, direct injection into the caudate-putamen did not induce stereotyped biting behavior, an effect readily produced by apomorphine. nih.gov This differential activity of aporphine derivatives across these pathways underscores the existence of varied dopamine receptor subtypes or states within the extrapyramidal and mesolimbic systems and points to a distinct pharmacological profile for 8-hydroxy substituted aporphines. nih.gov

Enzyme-Ligand Interactions and Inhibition Kinetics

Specific data regarding the direct interaction of this compound with enzymes and the corresponding inhibition kinetics are not extensively covered in the reviewed scientific literature.

Mechanisms Governing Differential Receptor Agonism and Antagonism

The functional outcome of an aporphine binding to a receptor—whether it acts as an agonist or an antagonist—is dictated by specific structural features of the molecule. nih.gov An agonist is a ligand that binds to a receptor and elicits a biological response, whereas an antagonist binds without causing a response and blocks the agonist from binding. sigmaaldrich.com

For the aporphine class, a proposed model for dopamine D1 receptor interaction suggests that the substitution pattern on the aromatic rings is a key determinant of functional activity. nih.gov According to this model, high-affinity binding to the D1 receptor requires interactions involving the basic nitrogen and a hydroxy group at the C-11 position. nih.gov The presence or absence of a second hydroxy group at the C-10 position appears to govern the switch between agonism and antagonism. Dihydroxy aporphines (at C-10 and C-11), such as apomorphine, typically exhibit agonist properties. nih.gov Conversely, aporphines possessing only a single hydroxy group at C-11 are potent D1 receptor antagonists. nih.gov This structural-activity relationship provides a framework for understanding why certain aporphine analogs may lack the agonist effects seen with compounds like apomorphine.

Furthermore, stereoselectivity is a critical factor, as the (R) and (S) enantiomers of an aporphine can have different, and sometimes opposing, effects at both dopamine and serotonin receptors. nih.gov

Preclinical Mechanistic Investigations Utilizing 8 Hydroxyaporphine

In Vitro Cellular Assays for Receptor Affinity and Functional Activity

Preclinical research has explored the interaction of 8-Hydroxyaporphine with dopaminergic systems through in vitro cellular assays. These studies aim to characterize its affinity for various dopamine (B1211576) receptor subtypes and its functional consequences on cellular signaling pathways. While direct comparative data for this compound across all receptor subtypes can be sparse in publicly accessible literature, investigations often place it within the context of known dopaminergic agents. Studies have indicated that this compound exhibits binding affinity for dopamine receptors, particularly D1 and D2 subtypes, which are crucial for modulating motor control and reward pathways.

Research has characterized this compound's ability to modulate intracellular signaling cascades downstream of receptor activation. For instance, its interaction with dopamine receptors can influence adenylyl cyclase activity, a key indicator of receptor functional status. Some findings suggest that this compound may act as an agonist at certain dopamine receptor subtypes, initiating downstream signaling events. However, the precise efficacy and potency can vary depending on the specific receptor subtype and the assay system employed. The detailed profile of its functional activity, whether as a full agonist, partial agonist, or antagonist, is a subject of ongoing investigation and depends on the specific experimental setup and the receptor being studied.

Table 5.1: Summary of In Vitro Receptor Affinity and Functional Activity of this compound (Illustrative Data)

| Receptor Subtype | Binding Affinity (e.g., Ki or IC50, nM) | Functional Activity (e.g., EC50, % Max Response) | Notes |

| Dopamine D1 | [Data Not Universally Available] | [Data Not Universally Available] | May exhibit agonist properties. |

| Dopamine D2 | [Data Not Universally Available] | [Data Not Universally Available] | May exhibit agonist properties. |

| Dopamine D3 | [Data Not Universally Available] | [Data Not Universally Available] | Further investigation needed. |

| Dopamine D4 | [Data Not Universally Available] | [Data Not Universally Available] | Further investigation needed. |

| Dopamine D5 | [Data Not Universally Available] | [Data Not Universally Available] | Further investigation needed. |

Note: Specific quantitative data (Ki, IC50, EC50 values) for this compound across all dopamine receptor subtypes are not uniformly reported in all accessible preclinical literature. The table structure indicates the types of data investigated in such assays.

In Vivo Behavioral Pharmacology Models for Mechanistic Elucidation

In vivo studies employing animal models are critical for understanding the behavioral effects and underlying mechanisms of this compound. These investigations often utilize models designed to mimic neurological conditions, such as Parkinson's disease, where dopaminergic deficits are prominent.

Circling Behavior: In rodent models with unilateral dopaminergic lesions (e.g., using 6-hydroxydopamine, 6-OHDA), the administration of dopaminergic agonists typically induces ipsilateral or contralateral circling behavior. Studies examining compounds with dopaminergic activity have assessed this compound's capacity to elicit such responses. The direction and intensity of circling can provide insights into the compound's specific dopaminergic receptor activation profile and its ability to compensate for lesion-induced imbalances. Research has explored how this compound influences this behavior, suggesting its potential to modulate motor output in states of dopamine deficiency.

Stereotypy and Locomotor Activity: Stereotyped behaviors, such as repetitive sniffing, gnawing, or grooming, are characteristic responses to potent dopaminergic stimulation. Locomotor activity, encompassing general movement and exploration, is also highly sensitive to dopaminergic tone. Preclinical models involving lesioned animals are used to evaluate how this compound affects these parameters. By observing changes in locomotor activity and the emergence or modification of stereotyped behaviors, researchers can infer the compound's efficacy in restoring or altering dopaminergic neurotransmission in vivo. Findings from such studies help to elucidate the behavioral consequences of this compound's interaction with the dopaminergic system.

Table 5.2: Behavioral Pharmacology Findings for this compound in Lesioned Animal Models (Illustrative Data)

| Behavioral Measure | Model Type (e.g., 6-OHDA Lesioned Rat) | Observed Effect of this compound | Interpretation |

| Circling Behavior | Unilateral Striatal Lesion | [Specific data on turns/minute or direction] | Indicates dopaminergic agonism, potential for motor control modulation. |

| Locomotor Activity | Unilateral Striatal Lesion | [Specific data on distance traveled or beam breaks] | Suggests restoration or alteration of general motor output. |

| Stereotyped Behavior | Unilateral Striatal Lesion | [Specific data on frequency or intensity of behaviors] | Reflects potent dopaminergic stimulation of specific pathways. |

Neurochemical Analysis in Animal Brain Tissue

Neurochemical analysis of animal brain tissue provides direct evidence of a compound's impact on neurotransmitter systems. Studies investigating this compound often focus on its effects on dopamine and its metabolites in key brain regions, such as the striatum, which is heavily involved in motor control and is significantly affected in neurodegenerative conditions like Parkinson's disease.

Research in this area typically involves administering this compound to animals, followed by post-mortem analysis of brain tissue. Techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection are commonly used to quantify levels of dopamine, its precursors (e.g., L-DOPA), and its metabolites (e.g., homovanillic acid [HVA], dihydroxyphenylacetic acid [DOPAC]). These measurements can reveal whether this compound influences dopamine synthesis, release, reuptake, or metabolism.

Findings from such analyses help to correlate the behavioral effects observed in vivo with measurable changes in neurochemistry. For example, an increase in DOPAC/dopamine or HVA/dopamine ratios might suggest increased dopamine turnover, indicative of heightened dopaminergic activity. Conversely, direct effects on dopamine levels or its metabolic pathways can be directly assessed. The precise neurochemical profile of this compound, including its impact on endogenous dopamine levels and metabolic turnover in different brain regions, is crucial for understanding its therapeutic potential and mechanism of action.

Table 5.3: Neurochemical Changes in Animal Brain Tissue Following this compound Administration (Illustrative Data)

| Neurochemical Marker | Brain Region (e.g., Striatum) | Observed Change (e.g., % of Control) | Interpretation |

| Dopamine (DA) | Striatum | [Specific percentage change] | Indicates direct impact on dopamine levels. |

| DOPAC | Striatum | [Specific percentage change] | Reflects dopamine metabolism. |

| HVA | Striatum | [Specific percentage change] | Reflects dopamine metabolism. |

| DOPAC/DA Ratio | Striatum | [Specific percentage change] | Suggests altered dopamine turnover rate. |

| HVA/DA Ratio | Striatum | [Specific percentage change] | Suggests altered dopamine turnover rate. |

Note: The table presents common neurochemical markers and brain regions analyzed. Actual quantitative results are dependent on specific experimental conditions and findings from published studies.

Compound List:

this compound

Apomorphine

6-hydroxydopamine (6-OHDA)

L-DOPA

Homovanillic acid (HVA)

Dihydroxyphenylacetic acid (DOPAC)

Advanced Analytical and Characterization Methodologies in 8 Hydroxyaporphine Research

Chromatographic Techniques for Isolation, Purity Assessment, and Quantification in Research Matrices (e.g., HPLC, LC-MS)

Chromatographic techniques are foundational for separating, purifying, and quantifying compounds within complex mixtures, such as plant extracts or biological fluids. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly vital in this regard for aporphine (B1220529) alkaloids.

HPLC is widely utilized for the isolation and purity assessment of aporphine alkaloids. Methods often involve reversed-phase columns (e.g., C18) with mobile phases typically comprising acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers, often employing gradient elution for optimal separation mdpi.comthieme-connect.comresearchgate.netopenaccessjournals.comresearchgate.netunito.itglobalresearchonline.net. These techniques allow for the separation of individual alkaloids from a crude extract, enabling the determination of their purity levels. For instance, studies on related aporphine alkaloids have reported purity percentages ranging from 95.1% to 98.9% mdpi.com.

LC-MS, and its more sensitive variant LC-MS/MS, combines the separation power of HPLC with the identification capabilities of mass spectrometry rsc.org. This allows for not only the separation and quantification of compounds but also their identification based on mass-to-charge ratios and fragmentation patterns mdpi.comresearchgate.netar-raniry.ac.idfapesp.brfabad.org.trnih.govcreative-proteomics.com. LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, offers enhanced sensitivity and selectivity, crucial for detecting and quantifying analytes at trace levels in complex biological matrices like urine or plasma fabad.org.trnih.govcreative-proteomics.comnih.govnih.gov. Detection and quantification limits can reach nanomolar or even picomolar concentrations, making it indispensable for pharmacokinetic studies and biomarker analysis fabad.org.trnih.govnih.govresearchgate.net. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (e.g., Orbitrap) further enhances separation speed and identification accuracy, enabling the detection of a large number of compounds in a single analysis nih.gov.

Table 1: Chromatographic Method Parameters and Performance Metrics for Aporphine Alkaloid Analysis

| Technique | Primary Application | Typical Column | Mobile Phase Components | Detection Method | Reported Performance Metric (Example) | Citation(s) |

| HPLC | Isolation, Purity Assessment, Quantification | C18, RP-select B | Acetonitrile, Water, Ammonium Acetate, Triethylamine, Acetic Acid | UV-Vis, DAD | Purity: 95.1% - 98.9% mdpi.com; Total Alkaloid Content: 0.11-0.43% thieme-connect.com | mdpi.comthieme-connect.comresearchgate.netopenaccessjournals.comresearchgate.netunito.itglobalresearchonline.net |

| LC-MS | Identification, Quantification | C18, Hypersil GOLD™ aQ C18, Hilic Plus | Acetonitrile, Water, Formic Acid, Ammonium Acetate | ESI-MS, ESI-MS/MS | Detection Limits: Low nM to pg/mL range fabad.org.trnih.govnih.govresearchgate.net | mdpi.comresearchgate.netunito.itrsc.orgar-raniry.ac.idfabad.org.trnih.govcreative-proteomics.comnih.govnih.gov |

| UHPLC-MS | High-throughput Identification, Complex Sample Analysis | C18 | Acetonitrile, Water, Formic Acid | Orbitrap/MS | Identification of numerous compounds (e.g., 70 aporphine alkaloids) nih.gov | creative-proteomics.comnih.govalmacgroup.com |

Spectroscopic Methods for Elucidating Molecular Structure and Conformation (e.g., NMR, Mass Spectrometry, Circular Dichroism)

Spectroscopic techniques are indispensable for determining the precise molecular architecture and three-dimensional arrangement of 8-hydroxyaporphine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1D (¹H, ¹³C) and 2D experiments (e.g., COSY, HSQC, HMBC), provides detailed information about the connectivity of atoms, the chemical environment of protons and carbons, and stereochemical configurations mdpi.comar-raniry.ac.idmdpi.comresearchgate.netnih.govrsc.org. These methods are crucial for confirming the proposed structure of isolated compounds and identifying unknown metabolites. Computational NMR predictions can also aid in validating experimental data mdpi.comnih.gov.

Mass Spectrometry (MS): Mass spectrometry, especially when coupled with techniques like Electrospray Ionization (ESI) and tandem MS (MS/MS), is vital for determining the molecular weight and providing fragmentation patterns that help elucidate the structure of aporphine alkaloids mdpi.comar-raniry.ac.idfapesp.brcreative-proteomics.commdpi.comnih.govresearchgate.netdaneshyari.comscribd.com. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental composition. MS/MS experiments reveal characteristic fragmentation pathways, such as the loss of methoxy (B1213986) or methylenedioxy groups, which are diagnostic for specific aporphine alkaloid structures fapesp.br.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for probing the chirality and conformational properties of molecules creative-proteomics.comunivr.itresearchgate.netplos.org. It measures the differential absorption of left- and right-handed circularly polarized light, providing insights into the stereochemistry and secondary structure of chiral compounds. For complex organic molecules like aporphine alkaloids, CD can help determine their absolute configuration and conformational preferences, which are critical for understanding their biological activity creative-proteomics.comunivr.itinformahealthcare.com. Electronic Circular Dichroism (ECD) is also employed for structure identification informahealthcare.com.

Table 2: Spectroscopic Techniques and Their Role in Aporphine Alkaloid Characterization

| Spectroscopic Technique | Primary Role in Characterization | Key Information Provided | Relevant Applications | Citation(s) |

| NMR (¹H, ¹³C, 2D) | Structure Elucidation, Connectivity | Chemical shifts, coupling constants, atom connectivity, stereochemistry | Confirming isolated compound structures, identifying unknown metabolites | mdpi.comar-raniry.ac.idmdpi.comresearchgate.netnih.govrsc.org |

| Mass Spectrometry (MS/MS) | Molecular Weight, Fragmentation Analysis | Molecular ion, fragment ions, elemental composition (HRMS) | Identifying molecular formula, structural fragments, diagnostic ions | mdpi.comar-raniry.ac.idfapesp.brcreative-proteomics.commdpi.comnih.govresearchgate.netdaneshyari.comscribd.com |

| Circular Dichroism (CD) | Conformation, Chirality Analysis | Differential absorption of polarized light, spectral patterns | Determining absolute configuration, conformational changes, stereochemistry | creative-proteomics.comunivr.itresearchgate.netplos.orginformahealthcare.com |

Electrochemical Detection Methods for Research Applications

Electrochemical detection methods, often integrated into biosensors, offer sensitive, selective, and cost-effective approaches for analyzing various compounds, including alkaloids frontiersin.orgfrontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.net. While direct electrochemical detection of this compound might not be extensively documented in the provided literature, the principles and applications are highly relevant for alkaloid research.

These methods typically involve modifying electrode surfaces with nanomaterials or specific recognition elements to enhance signal transduction frontiersin.orgfrontiersin.orgresearchgate.net. Common electrochemical techniques include Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV), and Electrochemical Impedance Spectroscopy (EIS) frontiersin.orgfrontiersin.orgmdpi.comnih.gov. These techniques can detect analytes at very low concentrations, down to picomolar or femtomolar levels, and are valued for their simplicity, portability, and rapid response times compared to traditional laboratory methods frontiersin.orgmdpi.comresearchgate.net. Molecularly Imprinted Polymers (MIPs) are also being explored for selective electrochemical detection of alkaloids researchgate.net. The development of electrochemical sensors is a growing area, offering potential for real-time monitoring and point-of-care applications in various research fields, including drug discovery and analysis frontiersin.orgmdpi.comnih.govresearchgate.net.

Table 3: Electrochemical Detection Methods and Their Applications in Alkaloid Analysis

| Electrochemical Technique | Principle of Operation | Typical Detection Range | Applications in Alkaloid Research (General) | Citation(s) |

| Cyclic Voltammetry (CV) | Measures current as a function of applied potential | Varies, sensitive to redox active species | Studying redox properties of alkaloids, initial screening | frontiersin.orgfrontiersin.orgmdpi.comnih.gov |

| Differential Pulse Voltammetry (DPV) / Square Wave Voltammetry (SWV) | Applies potential pulses and measures current | Picomolar to femtomolar (for sensitive analytes) | Sensitive detection of alkaloids, quantification | frontiersin.orgfrontiersin.orgmdpi.comresearchgate.netnih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | Measures impedance changes at the electrode-electrolyte interface | Varies, sensitive to surface binding events | Studying binding interactions, characterizing modified electrodes | frontiersin.orgfrontiersin.orgmdpi.comnih.gov |

Computational Chemistry and Molecular Modeling Studies of 8 Hydroxyaporphine

Molecular Docking and Binding Affinity Predictions with Target Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, 8-Hydroxyaporphine) when bound to another (the receptor, typically a protein or enzyme) frontiersin.orgnih.gov. This process aims to identify potential binding sites on the receptor and to estimate the strength of the interaction, often quantified as binding affinity or binding energy nih.govresearchgate.net. The methodology involves generating a library of possible ligand poses within the receptor's binding pocket and then scoring these poses using various scoring functions, which are typically based on empirical energy terms, knowledge-based potentials, or force fields frontiersin.org.

For this compound, molecular docking studies would involve identifying known or hypothesized biological targets based on its chemical structure or preliminary biological activity data. The compound would then be docked into the active sites of these target receptors. The output of such studies would include predicted binding modes, detailing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) between this compound and the amino acid residues of the receptor. Binding affinity predictions, often expressed as kcal/mol or as a scoring function value, would rank the potential efficacy of the compound against different targets researchgate.net.

Illustrative Data Table: Hypothetical Binding Affinities of this compound to Target Receptors

| Target Receptor | Binding Affinity (kcal/mol) | Predicted Binding Mode Description |

| Receptor Alpha | -8.5 | Key hydrogen bond to Ser195, hydrophobic interactions with Leu98 |

| Receptor Beta | -7.2 | Favorable electrostatic interaction with Asp120, pi-stacking |

| Receptor Gamma | -6.0 | Weak hydrophobic contacts, minimal polar interactions |

| Receptor Delta | -9.1 | Strong hydrogen bonding network, favorable hydrophobic pocket |

Note: The data presented in this table are illustrative and hypothetical, representing the typical output format of molecular docking studies.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular Dynamics (MD) simulations offer a more dynamic perspective than static docking by modeling the movement of atoms and molecules over time, governed by classical mechanics windows.netmdpi.com. These simulations are crucial for understanding the conformational flexibility of both the ligand and the target receptor, as well as the transient interactions that occur during binding windows.netnih.gov. By simulating the system for nanoseconds to microseconds, MD can capture a more comprehensive picture of ligand-target recognition and binding stability.

In the context of this compound, MD simulations would allow researchers to:

Sample Conformational Ensembles: Explore the various three-dimensional shapes that this compound and its target receptor can adopt, revealing pharmacologically relevant conformations that might be missed by rigid docking windows.net.

Analyze Ligand-Target Interactions: Track the evolution of specific interactions (e.g., hydrogen bonds, salt bridges) between this compound and the receptor over time, providing insights into the stability and dynamics of the complex rsc.orgnih.gov.

Calculate Binding Free Energies: Employ methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the free energy of binding from MD trajectories, offering a more rigorous assessment of affinity windows.netnih.gov.

Assess Ligand Stability: Monitor parameters like Root Mean Square Deviation (RMSD) of the ligand to gauge its stability within the binding site nih.gov.

Illustrative Data Table: Hypothetical MD Simulation Results for this compound-Receptor Complex

| Simulation Run | Average RMSD of this compound (Å) | Number of Key Hydrogen Bonds (Avg) | MM/PBSA Binding Energy (kcal/mol) | Conformational Stability Index |

| Run 1 | 1.85 | 3.2 | -8.9 | Stable |

| Run 2 | 2.10 | 2.8 | -8.2 | Moderately Stable |

| Run 3 | 1.70 | 3.5 | -9.3 | Stable |

Note: The data presented in this table are illustrative and hypothetical, representing the typical output format of molecular dynamics simulation studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical correlations between the chemical structure of a series of compounds and their observed biological activity csit.amnih.gov. This approach allows for the prediction of the activity of new, untested compounds based on their structural features. QSAR models are typically built using a set of known compounds (training set) for which structural descriptors (e.g., molecular weight, lipophilicity, topological indices, electronic properties) are calculated csit.amu-strasbg.fr. These descriptors are then correlated with the measured biological activity using statistical methods csit.amnih.gov.

For this compound, QSAR modeling could be employed in several ways:

Activity Prediction: If a dataset of aporphine (B1220529) derivatives with known activities is available, a QSAR model could be developed to predict the specific activity of this compound.

Lead Optimization: QSAR models can guide the modification of existing lead compounds, like derivatives of this compound, to enhance their desired activity or reduce unwanted side effects.

Virtual Screening: Predictive QSAR models can be used to screen large virtual libraries of compounds, identifying potential candidates with desired activity profiles, including novel aporphine analogs.

The validation of QSAR models is critical, often involving metrics like cross-validated correlation coefficient (q²) to ensure predictive power csit.amu-strasbg.fr.

Illustrative Data Table: Hypothetical QSAR Model for Predicting Receptor Binding Affinity

| Descriptor Name | Descriptor Value (this compound) | Coefficient | Contribution to Activity |

| LogP | 3.5 | 0.75 | +2.63 |

| Molecular Weight | 283.3 | -0.02 | -0.06 |

| TPSA | 70.5 | 0.15 | +1.06 |

| N_H_donors | 2 | 0.50 | +1.00 |

| Predicted Activity | +4.63 |

Note: The data presented in this table are illustrative and hypothetical, representing the typical output format of QSAR modeling studies. The "Contribution to Activity" is calculated as Descriptor Value × Coefficient.

Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, including Ab Initio methods and Density Functional Theory (DFT), are fundamental tools for understanding the electronic structure and intrinsic reactivity of molecules nih.govarxiv.orgscispace.com. These methods solve approximations of the Schrödinger equation to determine the wave function and energy of a molecular system, providing detailed information about electron distribution, molecular orbitals, bond strengths, and reaction pathways nih.govarxiv.orgresearchgate.netnih.gov.

Applying these techniques to this compound would enable:

Electronic Structure Determination: Calculating the precise molecular geometry, charge distribution (e.g., partial atomic charges), and electron density of this compound nih.govscispace.com.

Frontier Molecular Orbital Analysis: Identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution. These orbitals are critical for understanding a molecule's reactivity, particularly its propensity to donate or accept electrons scispace.comnih.gov.

Reactivity Prediction: Using concepts like the Fukui function or electrophilicity index, derived from DFT calculations, to predict sites of nucleophilic or electrophilic attack on this compound scispace.comnih.gov.

Conformational Energy Calculations: Determining the relative energies of different conformers of this compound to identify the most stable forms mdpi.comchemrxiv.org.

Spectroscopic Property Prediction: Calculating properties such as vibrational frequencies or UV-Vis absorption spectra, which can aid in experimental characterization.

Illustrative Data Table: Hypothetical Quantum Chemical Calculation Results for this compound

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -5.85 | Highest energy occupied molecular orbital, related to electron donation. |

| LUMO Energy | -1.20 | Lowest energy unoccupied molecular orbital, related to electron acceptance. |

| Band Gap (HOMO-LUMO) | 4.65 | Energy difference between HOMO and LUMO, indicative of stability. |

| Partial Charge (O-H) | -0.65 | Electron density distribution on the hydroxyl oxygen atom. |

| Partial Charge (C-OH) | +0.40 | Electron density distribution on the carbon atom bonded to the hydroxyl. |

| Electrophilicity Index | 1.50 | Measure of a molecule's resistance to electrophilic attack. |

Note: The data presented in this table are illustrative and hypothetical, representing the typical output format of quantum chemical calculations.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 8-Hydroxyaporphine, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis of this compound typically involves aporphine alkaloid derivatization, with hydroxylation at the C8 position. Key steps include protecting group strategies to prevent undesired side reactions and chromatographic purification (e.g., column chromatography using silica gel or HPLC). Yield optimization requires careful control of reaction parameters (temperature, solvent polarity, and catalyst loading). Purity assessment should combine melting point analysis, NMR spectroscopy (e.g., H and C), and mass spectrometry. For reproducibility, document all steps in the experimental section, including solvent grades and equipment specifications .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, with H NMR resolving aromatic proton environments and C NMR confirming carbon skeleton integrity. High-resolution mass spectrometry (HRMS) validates molecular weight. Chromatographic purity can be assessed via reverse-phase HPLC with UV detection (λ = 280–320 nm for aromatic systems). For trace impurities, GC-MS or LC-MS is recommended. Ensure instrument calibration and adherence to ICH guidelines for validation .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

- Methodological Answer : Standard assays include receptor-binding studies (e.g., dopamine receptor affinity via radioligand displacement) and enzyme inhibition assays (e.g., monoamine oxidase inhibition). Cell viability assays (MTT or resazurin-based) assess cytotoxicity. Use positive controls (e.g., known receptor antagonists) and triplicate measurements to minimize variability. Report IC values with 95% confidence intervals and statistical tests (e.g., ANOVA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in experimental design (e.g., cell lines, assay conditions). Conduct a systematic meta-analysis to identify confounding variables. Validate findings using orthogonal methods (e.g., in vivo models alongside in vitro assays). Reproduce experiments under standardized conditions, documenting buffer composition, incubation times, and batch-to-batch compound variability .

Q. What integrated computational and experimental approaches enhance the understanding of this compound's structure-activity relationships (SAR)?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict receptor binding poses with molecular dynamics simulations (e.g., GROMACS) to assess stability. Validate predictions via site-directed mutagenesis or synthetic analogs. Use QSAR models to correlate substituent effects with activity. Cross-reference computational data with experimental IC values and crystallographic structures (if available) .

Q. How should researchers design longitudinal studies to assess this compound's pharmacokinetics and metabolic stability?

- Methodological Answer : Employ a crossover design with repeated dosing in animal models. Collect plasma/tissue samples at predefined intervals and analyze via LC-MS/MS. Assess metabolic pathways using liver microsomes or hepatocyte incubations. Account for inter-individual variability by including sufficient sample sizes (power analysis ≥80%) and covariates (e.g., age, sex). Use compartmental modeling (e.g., NONMEM) to derive pharmacokinetic parameters .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like purity and crystallinity. Use design-of-experiments (DoE) to optimize reaction parameters (e.g., factorial design for temperature and catalyst ratios). Characterize each batch with NMR, XRD, and thermal analysis (DSC/TGA). Store batches under inert conditions to prevent degradation .

Methodological Best Practices

- Data Integrity : Organize raw data (spectra, chromatograms) in FAIR-compliant repositories. Use version control for experimental protocols .

- Reproducibility : Include detailed supplemental materials (e.g., synthetic procedures, assay conditions) and cite primary literature for established methods .

- Hypothesis Testing : Ground research questions in dopamine receptor or aporphine alkaloid theories. Refine hypotheses iteratively based on preliminary data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.